2-amino-N-butylacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Amino-N-butylacetamide is a chemical compound that is part of a broader class of substances known as acetamides. Acetamides are derivatives of acetic acid where the hydroxyl group is replaced by an amine group. Although the provided papers do not directly discuss 2-amino-N-butylacetamide, they do provide insights into similar compounds, which can be used to infer some of the properties and potential applications of 2-amino-N-butylacetamide.

Synthesis Analysis

The synthesis of related acetamide derivatives is described in the papers. For instance, a series of N-(4-amino-2-butynyl)acetamides were synthesized and evaluated for their biological activity . Another paper discusses the synthesis of 2-[4-amino-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-ylthio]-N-phenylacetamide using 1,2,4-triazoles and 2-chloro-N-phenylacetamides in PEG-400, highlighting a method with advantages such as good yields and environmental friendliness . These methods could potentially be adapted for the synthesis of 2-amino-N-butylacetamide by altering the starting materials and reaction conditions.

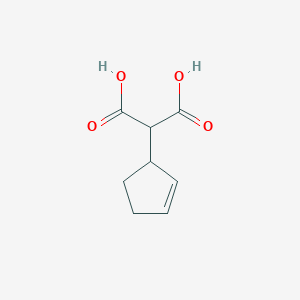

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. The papers provide information on the structure-activity relationships of synthesized compounds. For example, the paper on N-(4-amino-2-butynyl)acetamide derivatives indicates that certain substitutions on the acetamide moiety can lead to compounds with potent inhibitory activity on detrusor contraction and reduced anticholinergic side effects . The structural analysis of these compounds is typically confirmed using techniques such as IR, NMR, and elemental analysis .

Chemical Reactions Analysis

The chemical reactions involving acetamide derivatives are not explicitly detailed in the provided papers. However, the synthesis processes imply that these compounds can participate in various chemical reactions, such as the reaction of triazoles with chloroacetamides . The reactivity of 2-amino-N-butylacetamide would likely depend on the functional groups present on the molecule and could be inferred from the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can vary widely depending on their specific structure. The papers suggest that the synthesized compounds have biological activity, which implies certain solubility and stability characteristics necessary for biological interactions . The properties of 2-amino-N-butylacetamide would need to be determined experimentally, but it is reasonable to assume that it would share some properties with the compounds described in the papers, such as solubility in organic solvents and stability under physiological conditions.

Relevant Case Studies

The papers provide case studies on the therapeutic applications of acetamide derivatives. For instance, a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro and increased survival in Japanese encephalitis virus-infected mice . Although these studies do not directly involve 2-amino-N-butylacetamide, they demonstrate the potential for acetamide derivatives to be developed as therapeutic agents for various diseases.

科学的研究の応用

Cancer Research and Therapeutics : A study by (Ali et al., 2023) found that a compound related to 2-amino-N-butylacetamide, isolated from figs, enhanced the effectiveness of trastuzumab in killing cancer cells. This compound increased the activity of phagocytic cells in cancer treatment, indicating its potential use in therapeutic strategies for ovarian cancer.

Enzyme Kinetics and Drug Metabolism : Research by (Kobayashi et al., 2012) explored the role of arylacetamide deacetylase in the hydrolysis of flutamide, an antiandrogen drug. This study provides insights into the enzymatic pathways involved in drug metabolism.

Anticonvulsant Activity : A study on sec-Butyl-propylacetamide, a homolog of 2-amino-N-butylacetamide, demonstrated anticonvulsant activity in various rodent models, as reported by (White et al., 2012). This research contributes to the development of new treatments for seizures and epilepsy.

Chemical Synthesis : Research by (Wang & Roskamp, 1993) focused on the conversion of β-amino esters to β-lactams using tin(II) amides, demonstrating the significance of 2-amino-N-butylacetamide in chemical synthesis processes.

Maillard Reaction in Food Science : A study by (Hayase & Takahashi, 1996) explored the Maillard reaction products from 3-Deoxyglucosone and Butylamine, including compounds like N-butylacetamide. This research is significant in understanding the chemical reactions in food processing and preservation.

Pharmaceutical Applications : Research on N-(4-amino-2-butynyl)acetamide derivatives, as reported by (Take et al., 1992), showed potential for treating overactive detrusor. These compounds demonstrated inhibitory activity on detrusor contraction, contributing to the development of new drugs.

Hydrogen Bonding Studies : A study by (Nikolić et al., 1990) investigated the hydrogen bonding of N-butylacetamides, which is fundamental to understanding molecular interactions in various chemical processes.

特性

IUPAC Name |

2-amino-N-butylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-2-3-4-8-6(9)5-7/h2-5,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTKDONSFHUTYIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-N-butylacetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-chlorophenyl)-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B3010721.png)

![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(o-tolyl)acetamide](/img/structure/B3010723.png)

![2-[3-(Benzenesulfonyl)-4-[(4-chlorophenyl)methoxy]phenoxy]-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B3010724.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3010726.png)

![3-allyl-2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3010733.png)

![N-(5,6-dihydrobenzo[h]quinazolin-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B3010736.png)

![N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3010738.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3010739.png)